Phenol, 2-((dimethylamino)methyl)-4-(1,1-dimethylethyl)-
Description
Properties
CAS No. |
97-43-8 |
|---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
4-tert-butyl-2-[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)11-6-7-12(15)10(8-11)9-14(4)5/h6-8,15H,9H2,1-5H3 |
InChI Key |
AOLMGCHTFOOEDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)CN(C)C |
Origin of Product |
United States |
Biological Activity
Phenol, 2-((dimethylamino)methyl)-4-(1,1-dimethylethyl)-, also known as 4-tert-butyl-2,6-bis[(dimethylamino)methyl]phenol, is a compound with notable biological activities. This article aims to explore its biological activity through a detailed analysis of existing research, including data tables and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 221.32 g/mol
- CAS Number : 66805
- Density : 0.987 g/cm³
- Boiling Point : 318.2 °C at 760 mmHg
- Flash Point : 106.8 °C
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 221.32 g/mol |
| Density | 0.987 g/cm³ |
| Boiling Point | 318.2 °C |
| Flash Point | 106.8 °C |
Antifungal Activity
Recent studies have highlighted the antifungal potential of phenolic compounds, including our compound of interest. A study by Kutzneria sp. strain TSII demonstrated that phenol derivatives exhibited significant antifungal activity against Pithomyces atro-olivaceous, a pathogen affecting groundnut plants. The ethyl acetate extract containing various phenolic compounds showed effective inhibition of fungal mycelial growth in vitro .
Case Study: Kutzneria sp. Strain TSII
- Organism : Kutzneria sp. strain TSII
- Pathogen Targeted : Pithomyces atro-olivaceous
- Methodology :
- In vitro antifungal assays were performed using potato dextrose agar (PDA).
- Molecular docking studies were conducted to evaluate binding affinities.
| Parameter | Result |
|---|---|
| Antifungal Activity | Significant inhibition |
| Docking Affinity | Effective binding to ATP synthase |
The mechanism of action for phenol derivatives often involves the inhibition of key enzymes in fungal metabolism, such as ATP synthase. In silico modeling indicates that these compounds can effectively bind to the active sites of these enzymes, disrupting energy production in fungal cells .
Antioxidant Properties
Phenolic compounds are also recognized for their antioxidant properties, which contribute to their biological activity. These properties are crucial in preventing oxidative stress-related damage in various biological systems.
Research Findings
Several studies have explored the biological implications of phenolic compounds:
- Antifungal Studies : Research shows that phenolic compounds can inhibit fungal growth by targeting metabolic pathways essential for fungal survival.
- Antioxidant Studies : The antioxidant capacity of these compounds has been linked to their ability to scavenge free radicals, providing protective effects against cellular damage.
Summary of Findings
| Study Focus | Key Findings |
|---|---|
| Antifungal Activity | Effective against Pithomyces atro-olivaceous |
| Molecular Docking | Strong binding to ATP synthase |
| Antioxidant Activity | Scavenging free radicals |
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Antimicrobial vs. Antioxidant Roles :
- Degradation Products: Analogous compounds like 2,5-bis(1,1-dimethylethyl)-phenol (from pesticide degradation) highlight environmental persistence concerns .
Preparation Methods
Reaction Mechanism and Regioselectivity
The synthesis begins with 4-tert-butylphenol, where the hydroxyl group activates the aromatic ring for electrophilic substitution. Formaldehyde and dimethylamine react under acidic or basic conditions to form an iminium ion intermediate, which undergoes nucleophilic attack at the ortho position relative to the hydroxyl group. The tert-butyl group at the para position sterically hinders substitution at the adjacent ortho sites (positions 2 and 6), directing the dimethylaminomethyl group predominantly to position 2.
Key reaction parameters :
Procedural Details
- Substrate Preparation : 4-tert-Butylphenol is dissolved in ethanol (1:5 w/v).
- Reagent Addition : Aqueous formaldehyde (37% w/w) and dimethylamine (40% aqueous solution) are added in a 1:1.2:1 molar ratio.
- Acid Catalysis : Hydrochloric acid (0.5 M final concentration) is introduced to adjust pH to 4–5.
- Reflux and Isolation : The mixture is heated under reflux for 8 hours, cooled, and neutralized with sodium bicarbonate. The product precipitates and is recrystallized from hexane/ethyl acetate (yield: 68–75%).
Alternative Synthetic Routes
Friedel-Crafts Alkylation Followed by Aminomethylation
This two-step approach introduces the tert-butyl group before functionalizing the aromatic ring:
Friedel-Crafts Alkylation :
Phenol reacts with 2-chloro-2-methylpropane in the presence of aluminum trichloride (AlCl₃) to yield 4-tert-butylphenol.
$$
\text{Phenol} + (\text{CH}3)3\text{CCl} \xrightarrow{\text{AlCl}_3} \text{4-tert-Butylphenol} + \text{HCl}
$$
Conditions : Dichloromethane solvent, 0°C to room temperature, 85% yield.Mannich Reaction :
The aminomethyl group is introduced as described in Section 1.
Protecting Group Strategies
For substrates prone to side reactions, hydroxyl group protection enhances regioselectivity:
- Protection : 4-tert-Butylphenol is converted to its methyl ether using iodomethane and potassium carbonate.
- Aminomethylation : The protected derivative undergoes Mannich reaction with formaldehyde and dimethylamine.
- Deprotection : Boron tribromide (BBr₃) in dichloromethane cleaves the methyl ether, restoring the phenolic hydroxyl group.
Optimization of Reaction Conditions
Catalytic System Screening
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| HCl (0.5 M) | Ethanol | 75 | 72 |
| Acetic acid | Water | 80 | 65 |
| BF₃·Et₂O | Toluene | 90 | 58 |
Hydrochloric acid in ethanol provides optimal balance between reaction rate and selectivity.
Solvent Effects
Polar protic solvents (e.g., ethanol) stabilize ionic intermediates, improving yields over aprotic solvents like toluene.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Microreactor systems enhance heat transfer and reduce reaction time to 2–3 hours, achieving 78% yield at 100 g/h throughput.
Waste Management
- Neutralization : Spent acid is treated with calcium hydroxide to precipitate calcium chloride.
- Solvent Recovery : Ethanol is distilled and recycled (95% recovery efficiency).
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
HPLC analysis with C18 columns (acetonitrile/water mobile phase) confirms >98% purity in commercial batches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
